1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione
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Overview
Description
1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione is a heterocyclic compound that features a unique structure combining a thieno[3,4-c]pyrrole core with three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione typically involves the cyclization of appropriate precursors. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thieno[3,4-c]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core.
Scientific Research Applications
1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: The compound and its analogs are investigated for their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,4-c]pyrrole: A related compound with a similar core structure but different substituents.
4,5-Dihydro-1H-thieno[2′,3′2,3]thiepino[4,5-c]pyrazole-3-carboxamide: Another heterocyclic compound with potential biological activity.
Uniqueness
1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione is unique due to its specific combination of a thieno[3,4-c]pyrrole core with three phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
88692-06-2 |
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Molecular Formula |
C24H19NO2S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3,3,5-triphenyl-3a,6a-dihydro-1H-thieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C24H19NO2S/c26-22-20-16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)21(20)23(27)25(22)19-14-8-3-9-15-19/h1-15,20-21H,16H2 |
InChI Key |
PNLFONGJKMWHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C(S1)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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